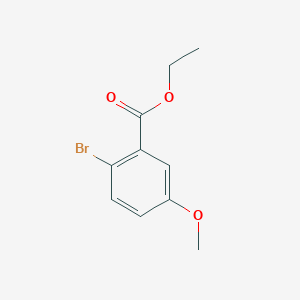

Ethyl 2-bromo-5-methoxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-bromo-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(12)8-6-7(13-2)4-5-9(8)11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUXGHDYGRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Bromo 5 Methoxybenzoate

Fischer Esterification of 2-bromo-5-methoxybenzoic acid

The most direct route to ethyl 2-bromo-5-methoxybenzoate is the Fischer esterification of 2-bromo-5-methoxybenzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, a large excess of ethanol is typically used, which also serves as the solvent. quora.com The mixture is heated to reflux to achieve a reasonable reaction rate. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. Ethanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of water yield the ethyl ester. libretexts.org

Regioselective Bromination of m-Methoxybenzoic Acid

Transesterification Routes from Methyl 2-bromo-5-methoxybenzoate

Transesterification is another viable method for the synthesis of ethyl 2-bromo-5-methoxybenzoate, starting from the corresponding methyl ester, methyl 2-bromo-5-methoxybenzoate. This process involves the exchange of the alkoxy group of the ester.

Acid-catalyzed transesterification is a common and effective method. ucla.edu The reaction involves heating the methyl ester in a large excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid. The mechanism is similar to Fischer esterification, where the carbonyl oxygen of the methyl ester is first protonated by the acid catalyst. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol (B129727) is eliminated, yielding ethyl 2-bromo-5-methoxybenzoate. The use of a large excess of ethanol shifts the equilibrium towards the formation of the desired ethyl ester, following Le Chatelier's principle. ucla.edu

Although no specific research findings for the transesterification of methyl 2-bromo-5-methoxybenzoate were found, the general principles of acid-catalyzed transesterification of benzoate (B1203000) esters are directly applicable. libretexts.org

| Starting Material | Reagents | Catalyst | Key Principle |

| Methyl 2-bromo-5-methoxybenzoate | Ethanol (large excess) | Sulfuric Acid (catalytic) | Equilibrium driven by excess ethanol |

Chemical Reactivity and Functionalization Pathways of Ethyl 2 Bromo 5 Methoxybenzoate

Reactivity at the Aryl Bromide Center

The bromine atom attached to the benzene (B151609) ring is a focal point for a variety of chemical transformations, including nucleophilic substitution, reductive debromination, and the formation of organometallic intermediates for cross-coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution on unactivated aryl halides is generally challenging, the strategic placement of the methoxy (B1213986) and ethyl ester groups can influence the reactivity of the C-Br bond. However, more commonly, transformations at this position are achieved through metal-catalyzed processes.

Reductive Elimination and Debromination Strategies

The removal of the bromine atom, or debromination, can be a crucial step in synthetic pathways where the bromo-substituent has served its purpose as a directing group or a handle for other transformations. This can be achieved using various reducing agents. While specific examples for the direct debromination of Ethyl 2-bromo-5-methoxybenzoate are not extensively detailed in the provided search results, general methods for aryl debromination are well-established in organic chemistry. These often involve reagents like catalytic hydrogenation (e.g., H₂, Pd/C), or metal/acid systems.

Formation of Organometallic Species for Cross-Coupling

A significant area of utility for Ethyl 2-bromo-5-methoxybenzoate lies in its ability to form organometallic reagents, which are precursors for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. researchgate.net For instance, aryl halides can react with organoindium reagents, generated in situ, to form new C-C bonds. researchgate.net This approach has been successfully employed for the synthesis of various complex molecules.

Transformations Involving the Ester Moiety

The ethyl ester group provides another site for functionalization, allowing for modifications that can dramatically alter the molecule's properties and downstream reactivity.

Hydrolytic Cleavage to 2-bromo-5-methoxybenzoic Acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. This transformation is typically achieved under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) followed by acidification, or under acidic conditions. The resulting 2-bromo-5-methoxybenzoic acid is a valuable intermediate in the synthesis of various compounds, including urolithin derivatives and substituted aminobenzacridines. sigmaaldrich.com The synthesis of 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid has been reported with yields up to 93.6% and purity of 99.4%. google.com

Table 1: Synthesis of 2-bromo-5-methoxybenzoic acid

| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |

| m-methoxybenzoic acid | Dibromohydantoin, Potassium bromate, Red phosphorus, Sulfuric acid | Dichloromethane (B109758) | 93.6 | 99.4 | google.com |

| m-methoxybenzoic acid | Dibromohydantoin, Potassium bromide, Red phosphorus, Sulfuric acid | Chloroform | 92.8 | 99.5 | google.com |

| 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite (B76162), Sodium dihydrogenphosphate, 2-methyl-2-butene | Tetrahydrofuran (B95107), Water, tert-Butyl alcohol | Quantitative | Not specified | chemicalbook.com |

Amidation Reactions and Hydrazide Formation

The ester functionality of Ethyl 2-bromo-5-methoxybenzoate can be converted into amides and hydrazides. Amidation can be achieved by reacting the corresponding acid chloride with an amine. For example, 2-bromo-5-hydroxy-4-methoxy benzoyl chloride has been reacted with N-methyl-N-(2-[4-hydroxyphenyl]ethyl) amine to form the corresponding amide. google.com While this example involves a related benzoic acid derivative, the principle applies to the derivative of Ethyl 2-bromo-5-methoxybenzoate after its conversion to the acid chloride.

The formation of hydrazides, by reaction with hydrazine (B178648) hydrate (B1144303), introduces a reactive N-N bond and a nucleophilic nitrogen, opening pathways to a variety of heterocyclic compounds and other functionalized molecules.

Synthesis of 2-bromo-5-methoxybenzohydrazide

The conversion of the ethyl ester group of ethyl 2-bromo-5-methoxybenzoate into a hydrazide is a crucial step in the synthesis of various heterocyclic compounds and other functionalized molecules. This transformation is typically achieved through reaction with hydrazine hydrate.

The synthesis involves the nucleophilic acyl substitution of the ethoxy group of the ester with the hydrazine nucleophile. The reaction is generally carried out by refluxing ethyl 2-bromo-5-methoxybenzoate with an excess of hydrazine hydrate in a suitable solvent, such as ethanol (B145695). The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethanol molecule yields the desired 2-bromo-5-methoxybenzohydrazide. The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the product, being a solid, often crystallizes out from the reaction mixture upon cooling and can be isolated by filtration.

A representative procedure for a similar transformation involves refluxing the starting ester with hydrazine hydrate in ethanol for several hours. For instance, the synthesis of 2-bromo-4,5-dimethoxybenzoic acid hydrazide is achieved by refluxing the corresponding ethyl ester with 80% hydrazine hydrate in ethanol for four hours, resulting in a high yield of the crystalline product upon cooling.

Table 1: Synthesis of 2-bromo-5-methoxybenzohydrazide

| Reactant | Reagent | Solvent | Condition | Product |

|---|

Reduction of the Ester Group

The ethyl ester functionality of ethyl 2-bromo-5-methoxybenzoate can be reduced to a primary alcohol, (2-bromo-5-methoxyphenyl)methanol, using various reducing agents. The choice of reagent is critical to ensure the selective reduction of the ester without affecting the bromo and methoxy substituents.

Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), at reduced temperatures to control the reactivity of LiAlH₄. The hydride attacks the carbonyl carbon, and after a workup with water and acid, the corresponding alcohol is obtained.

An alternative, milder reducing agent is diisobutylaluminum hydride (DIBAL-H). DIBAL-H can reduce esters to aldehydes at low temperatures (e.g., -78 °C), but if the reaction is allowed to warm to room temperature or if excess DIBAL-H is used, the reduction can proceed to the primary alcohol. masterorganicchemistry.com This reagent's bulky nature can sometimes offer different selectivity compared to LiAlH₄.

Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. However, its reducing power can be enhanced by the addition of activating agents such as lithium chloride (LiCl) in a high-boiling solvent like diglyme (B29089) at elevated temperatures. researchgate.netepa.gov This modified system has been shown to reduce aromatic esters to their corresponding alcohols in good yields. researchgate.netepa.gov Another approach involves using lithium borohydride (LiBH₄), which is a more potent reducing agent than NaBH₄ and can reduce esters in THF.

For a more sterically hindered and selective reduction, L-Selectride® (lithium tri-sec-butylborohydride) can be employed. wenxuecity.comwikipedia.orgyoutube.com Its bulky nature often provides high stereoselectivity in the reduction of ketones and can be used for the reduction of esters. wenxuecity.comwikipedia.orgyoutube.com

Table 2: Reduction of Ethyl 2-bromo-5-methoxybenzoate

| Reducing Agent | Solvent | Conditions | Product |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to room temperature | (2-bromo-5-methoxyphenyl)methanol |

| Diisobutylaluminum hydride (DIBAL-H) | Toluene or Dichloromethane | -78 °C to room temperature | (2-bromo-5-methoxyphenyl)methanol |

| Sodium borohydride (NaBH₄) / Lithium chloride (LiCl) | Diglyme | High temperature (e.g., 162 °C) | (2-bromo-5-methoxyphenyl)methanol |

Manipulations of the Methoxy Substituent

The methoxy group on the aromatic ring of ethyl 2-bromo-5-methoxybenzoate is an important functional handle that can be modified to introduce a hydroxyl group, thereby increasing the synthetic utility of the molecule.

Chemo- and Regioselective O-Demethylation

The cleavage of the methyl ether to yield the corresponding phenol (B47542), ethyl 2-bromo-5-hydroxybenzoate, is a key transformation. Boron tribromide (BBr₃) is a widely used and effective reagent for the O-demethylation of aryl methyl ethers. nih.gov

The reaction mechanism involves the coordination of the Lewis acidic boron atom to the oxygen atom of the methoxy group. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of a bromomethane (B36050) molecule and an aryloxy-dibromoborane intermediate. Subsequent hydrolysis of this intermediate during aqueous workup furnishes the desired phenol. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (e.g., 0 °C to -78 °C) to control the high reactivity of BBr₃.

Alternative Ether Cleavage Strategies

Besides boron tribromide, several other methods can be employed for the O-demethylation of the methoxy group in ethyl 2-bromo-5-methoxybenzoate.

One common method involves the use of strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. However, these harsh conditions may lead to side reactions, including the potential for hydrolysis of the ester group.

A milder and more selective approach utilizes nucleophilic demethylation with thiolates. For instance, sodium ethanethiolate in a polar aprotic solvent like N,N-dimethylformamide (DMF) can effectively cleave aryl methyl ethers. An odorless alternative to volatile thiols is the use of dodecanethiol.

Another noteworthy method is the use of methionine in the presence of methanesulfonic acid. tandfonline.comtandfonline.comportonpharma.comacsgcipr.orgrsc.org This reagent system has been shown to be effective for the regioselective demethylation of aromatic methyl ethers. tandfonline.comtandfonline.comportonpharma.comacsgcipr.orgrsc.org The reaction is believed to proceed via an Sₙ2 mechanism where the sulfur atom of methionine acts as the nucleophile to attack the methyl group of the protonated ether. acsgcipr.org

Iodotrimethylsilane (TMSI) is another powerful reagent for the cleavage of ethers under relatively neutral conditions. orgsyn.orgnih.govresearchgate.net It reacts with the methoxy group to form a trimethylsilyl (B98337) ether intermediate, which is then hydrolyzed to the phenol upon aqueous workup. orgsyn.orgnih.govresearchgate.net

Table 3: Alternative Ether Cleavage Strategies

| Reagent | Solvent | Conditions | Product |

|---|---|---|---|

| Hydrobromic acid (HBr) | Acetic acid or water | High temperature | Ethyl 2-bromo-5-hydroxybenzoate |

| Sodium ethanethiolate | N,N-Dimethylformamide (DMF) | High temperature | Ethyl 2-bromo-5-hydroxybenzoate |

| Methionine / Methanesulfonic acid | - | High temperature | Ethyl 2-bromo-5-hydroxybenzoate |

Advanced Catalytic Transformations Utilizing Ethyl 2 Bromo 5 Methoxybenzoate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are at the forefront of modern organic synthesis, and Ethyl 2-bromo-5-methoxybenzoate is an excellent coupling partner in several key transformations. These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a low-valent palladium species, followed by transmetalation (in the case of Suzuki-Miyaura coupling) or migratory insertion (in Heck and Sonogashira couplings), and concluding with reductive elimination to afford the product and regenerate the active catalyst. wikipedia.org

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reaction of Ethyl 2-bromo-5-methoxybenzoate with organoboron reagents, such as potassium vinyltrifluoroborate, provides a direct route to substituted styrenes. nih.gov These reactions are often favored due to the stability and low toxicity of the boronic acid derivatives. nih.gov

The palladium-catalyzed cross-coupling of potassium vinyltrifluoroborate with aryl electrophiles can be achieved using a catalyst system of palladium(II) chloride and triphenylphosphine (B44618) in a mixed solvent system of tetrahydrofuran (B95107) and water, with cesium carbonate as the base. organic-chemistry.orgnih.govcapes.gov.br This method is tolerant of a variety of functional groups, affording moderate to good yields of the desired vinylated products. nih.govnih.govcapes.gov.br The use of potassium trifluoroborate salts offers advantages over other organoboron compounds, such as vinylboronic acid, which is prone to polymerization. nih.gov

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Potassium Vinyltrifluoroborate

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-bromo-5-methoxybenzoate | PdCl2 / PPh3 | Cs2CO3 | THF/H2O | Moderate to Good |

This table presents a generalized representation of typical reaction conditions. Specific yields may vary based on precise reaction parameters.

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This transformation is a cornerstone of C-C bond formation, allowing for the vinylation of aryl halides. wikipedia.orgorganic-chemistry.org Ethyl 2-bromo-5-methoxybenzoate can be effectively coupled with various alkenes, such as styrene (B11656) or acrylates, using a palladium catalyst. wikipedia.orgnih.gov

Typical catalysts for the Heck reaction include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand and a base like triethylamine (B128534) or potassium carbonate. wikipedia.orgnih.gov The reaction generally exhibits high regioselectivity, with arylation occurring at the less substituted carbon of the alkene, and often proceeds with excellent trans selectivity. organic-chemistry.orgthieme-connect.de While many Heck reactions require elevated temperatures, catalyst systems have been developed to operate under milder conditions. nih.gov The reaction can be performed in various solvents, including polar aprotic solvents and even water under certain conditions. nih.govthieme-connect.deresearchgate.net

Table 2: Heck Coupling of Ethyl 2-bromo-5-methoxybenzoate with Alkenes

| Alkene | Catalyst | Base | Solvent | Temperature |

|---|---|---|---|---|

| Styrene | Pd(OAc)2 / Ligand | K2CO3 | H2O/DMF | 80 °C |

| n-Butyl acrylate | Pd(OAc)2 / Ligand | Et3N | Polar Aprotic | Elevated |

This table illustrates typical components for a Heck reaction. Ligands and specific conditions can be optimized for substrate and desired outcome.

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is a fundamental tool for the synthesis of aryl alkynes and conjugated enynes. gelest.com Ethyl 2-bromo-5-methoxybenzoate can be coupled with a variety of terminal acetylenes using a dual catalyst system, typically consisting of a palladium complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org

While traditional Sonogashira reactions often require anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org Copper-free versions of the Sonogashira reaction have also been established to avoid issues associated with the copper co-catalyst. beilstein-journals.org The reaction is instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.net

Table 3: Sonogashira Coupling of Ethyl 2-bromo-5-methoxybenzoate with Terminal Alkynes

| Terminal Alkyne | Catalyst System | Base | Solvent |

|---|---|---|---|

| Phenylacetylene | Pd catalyst / Cu(I) co-catalyst | Amine Base | Anhydrous, Anaerobic |

| Trimethylsilylacetylene | Pd catalyst / Cu(I) co-catalyst | Amine Base | Anhydrous, Anaerobic |

This table provides a general overview of the Sonogashira coupling reaction components.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This reaction has become a widely used method for the preparation of aryl amines, largely replacing harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org Ethyl 2-bromo-5-methoxybenzoate can be coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand. wikipedia.orglibretexts.org

The development of various generations of catalyst systems, particularly those employing sterically hindered phosphine ligands, has been crucial to the success and versatility of the Buchwald-Hartwig amination. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate. researchgate.net

Table 4: Buchwald-Hartwig Amination of Ethyl 2-bromo-5-methoxybenzoate

| Amine | Catalyst System | Base | Solvent |

|---|---|---|---|

| Primary Amine | Pd catalyst / BrettPhos | KOtBu | Toluene |

| Secondary Amine | Pd catalyst / BINAP or DPPF | Cs2CO3 | Toluene |

This table highlights common catalyst systems and bases used in Buchwald-Hartwig amination.

Other Transition Metal-Mediated Processes

Beyond palladium, other transition metals, notably copper, are employed to catalyze important transformations involving aryl halides like Ethyl 2-bromo-5-methoxybenzoate.

The Ullmann reaction and its variations are copper-catalyzed cross-coupling reactions that are instrumental in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.org "Ullmann-type" reactions specifically refer to the copper-catalyzed nucleophilic aromatic substitution between aryl halides and various nucleophiles, such as alcohols, amines, and thiols. wikipedia.orgorganic-chemistry.org

The classic Ullmann condensation for forming biaryls often requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org However, modern developments have led to milder conditions, often employing soluble copper catalysts with ligands. wikipedia.org Ullmann-type reactions, such as the Goldberg reaction for C-N bond formation and the Ullmann ether synthesis for C-O bond formation, provide important alternatives to palladium-catalyzed methods. wikipedia.org These reactions can be particularly useful for coupling with nucleophiles that may be challenging in palladium-based systems. Microwave-assisted copper-catalyzed cross-coupling reactions have also emerged as an efficient method. mdpi.com

Table 5: Ullmann-type Coupling Reactions with Ethyl 2-bromo-5-methoxybenzoate

| Nucleophile | Catalyst | Solvent | Temperature |

|---|---|---|---|

| Phenol (B47542) (for C-O coupling) | Copper catalyst | High-boiling polar | High |

| Amine (for C-N coupling) | Copper catalyst | High-boiling polar | High |

This table provides a generalized overview of traditional Ullmann-type reaction conditions.

Nickel-Catalyzed Transformations

Nickel catalysis has emerged as a powerful and cost-effective alternative to traditional palladium-catalyzed cross-coupling reactions. The distinct electronic and mechanistic properties of nickel allow for the activation of challenging substrates and the formation of unique chemical bonds. Ethyl 2-bromo-5-methoxybenzoate is a suitable substrate for various nickel-catalyzed transformations, including cross-electrophile couplings and Mizoroki-Heck-type reactions. researchgate.netnih.gov

In cross-electrophile coupling, two different electrophiles, such as an aryl bromide and an alkyl bromide, are coupled in the presence of a nickel catalyst and a stoichiometric reductant, typically manganese or zinc powder. researchgate.net This approach avoids the pre-formation of sensitive organometallic reagents. For a substrate like Ethyl 2-bromo-5-methoxybenzoate, this allows for the direct introduction of alkyl groups onto the aromatic ring. The reaction typically proceeds under mild conditions and shows good tolerance for functional groups like esters. researchgate.net

Another significant transformation is the nickel-catalyzed Mizoroki-Heck-type reaction. This process involves the coupling of unactivated alkyl bromides with alkenes. nih.gov While the canonical Heck reaction uses palladium and couples aryl or vinyl halides, nickel catalysis expands the scope to include alkyl halides. Although this specific reaction is intermolecular, the principles can be applied to substrates like Ethyl 2-bromo-5-methoxybenzoate to couple with various alkenes, leading to the formation of complex carbon skeletons.

Below is a representative table of potential nickel-catalyzed cross-coupling reactions utilizing Ethyl 2-bromo-5-methoxybenzoate, based on conditions reported for similar aryl bromide substrates. researchgate.netnih.gov

| Entry | Coupling Partner | Catalyst System | Reductant | Solvent | Product Type | Ref. |

| 1 | Primary Alkyl-Br | NiBr₂ / Ligand | Mn | NMP | 2-Alkyl-5-methoxybenzoate | researchgate.net |

| 2 | Acrylonitrile | Ni(cod)₂ / Xantphos | Mn | DMF | Ethyl 5-methoxy-2-(2-cyanoethenyl)benzoate | nih.gov |

| 3 | Methyl Acrylate | Ni(cod)₂ / Xantphos | Mn | DMF | Ethyl 5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate | nih.gov |

| 4 | Cyclic Alkyl-Br | NiCl₂ / Ligand | Zn | DMA | 2-Cycloalkyl-5-methoxybenzoate | nih.gov |

Table 1: Representative Nickel-Catalyzed Transformations. Note: This table is illustrative, based on methodologies successful for similar aryl bromides.

Photoredox Catalysis and Radical Chemistry

Photoredox catalysis, particularly using visible light, has revolutionized organic synthesis by providing a mild and sustainable way to generate reactive radical intermediates. iu.edursc.org Aryl halides, including bromo-substituted benzoates, are excellent precursors for aryl radicals under these conditions. iu.edu The process typically involves a photocatalyst that, upon absorbing visible light, becomes a potent single-electron transfer (SET) agent. This excited-state photocatalyst can reduce an aryl bromide, leading to the cleavage of the carbon-bromine bond and the formation of a highly reactive aryl radical. iu.edu This radical can then engage in a variety of bond-forming reactions.

The generation of an aryl radical from Ethyl 2-bromo-5-methoxybenzoate opens up reaction pathways that are complementary to traditional metal-catalyzed processes. These radical-mediated reactions often exhibit unique selectivity and functional group tolerance. rsc.orgnih.gov

Visible-Light-Induced Radical Processes for Ester Formation (of related compounds)

While direct photoredox applications for Ethyl 2-bromo-5-methoxybenzoate are an area of active research, the principles of visible-light-induced radical chemistry have been successfully applied to the synthesis of esters using related compounds and alternative strategies. These methods highlight the potential for forming ester bonds through radical pathways, which could be adapted for substrates like the target molecule.

One notable method involves a transition-metal-free, visible-light-induced synthesis of O-aryl esters from the cross-dehydrogenative coupling of aldehydes and phenols. nih.govacs.org In this process, a phenolate (B1203915) substrate also acts as the photosensitizer. Upon irradiation with visible light, the phenolate is excited and then oxidized by a bromine source like bromotrichloromethane (B165885) (BrCCl₃) to generate a key trichloromethyl radical (•CCl₃). acs.org This radical abstracts a hydrogen atom from an aldehyde to form a benzoyl radical, which is then trapped by BrCCl₃ to form an acyl bromide intermediate. Finally, nucleophilic attack by the phenolate yields the desired O-aryl ester. acs.org This self-propagating radical reaction demonstrates the power of visible light to forge ester bonds without the need for transition metals or external photocatalysts. nih.govacs.org

The table below summarizes the findings for this type of visible-light-induced esterification.

| Aldehyde Substrate | Phenol Substrate | Key Reagent | Conditions | Yield | Ref. |

| Benzaldehyde | Phenol | BrCCl₃ | Blue LED, K₂CO₃, DMSO | High | acs.org |

| 4-Methoxybenzaldehyde | 4-Methoxyphenol | BrCCl₃ | Blue LED, K₂CO₃, DMSO | 95% | acs.org |

| 4-Chlorobenzaldehyde | Phenol | BrCCl₃ | Blue LED, K₂CO₃, DMSO | High | acs.org |

| Cinnamaldehyde | Phenol | BrCCl₃ | Blue LED, K₂CO₃, DMSO | Moderate | acs.org |

Table 2: Visible-Light-Induced Synthesis of O-Aryl Esters via a Radical Process. nih.govacs.org

Another relevant approach, while not entirely radical-based in its ester-forming step, uses visible light to facilitate the palladium-catalyzed cross-coupling of aryl halides with carboxylic acids. researchgate.net This demonstrates how light can be used to promote key steps, such as reductive elimination, in a catalytic cycle for ester synthesis. researchgate.net Such hybrid approaches combining photoredox and metal catalysis are expanding the toolbox for constructing complex molecules under mild conditions.

Applications of Ethyl 2 Bromo 5 Methoxybenzoate in Complex Molecular Synthesis

Construction of Heterocyclic Systems

The presence of the bromo and ester functionalities in Ethyl 2-bromo-5-methoxybenzoate makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Through a series of chemical transformations, this starting material can be elaborated into key intermediates that undergo cyclization reactions to form various nitrogen, sulfur, and oxygen-containing heterocycles.

Synthesis of Thiazole (B1198619) Derivatives from Benzohydrazide (B10538) Intermediates

Thiazole rings are a common feature in many biologically active compounds. A key strategy for the synthesis of thiazole derivatives from Ethyl 2-bromo-5-methoxybenzoate involves its initial conversion to 2-bromo-5-methoxybenzohydrazide. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate (B1144303). The resulting benzohydrazide can then be transformed into a thiohydrazide intermediate by treatment with a thionating agent like Lawesson's reagent.

The cornerstone of this synthetic approach is the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone. researchgate.netacs.org In this context, the 2-bromo-5-methoxythiobenzohydrazide acts as the thioamide component. The reaction proceeds through a nucleophilic attack of the sulfur atom of the thiohydrazide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to afford the final thiazole derivative. This method allows for the introduction of a variety of substituents onto the thiazole ring, depending on the choice of the α-haloketone.

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Class |

| 2-bromo-5-methoxythiobenzohydrazide | α-haloketone | Hantzsch Synthesis | Thiazole Derivatives |

Formation of Triazole Derivatives

The 1,2,4-triazole (B32235) scaffold is another important heterocycle with a broad range of pharmacological activities. Ethyl 2-bromo-5-methoxybenzoate serves as a convenient starting point for the synthesis of 3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione. The synthesis commences with the conversion of the parent ester to 2-bromo-5-methoxybenzohydrazide.

The subsequent reaction of the hydrazide with carbon disulfide in an alkaline medium, such as potassium hydroxide (B78521), yields a potassium dithiocarbazinate salt. This intermediate is then cyclized by heating with hydrazine hydrate to form the 4-amino-5-substituted-1,2,4-triazole-3-thiol. Finally, treatment with an acid furnishes the desired 1,2,4-triazole-3-thione derivative. researchgate.netmdpi.comzsmu.edu.ua This multi-step synthesis provides a reliable route to highly functionalized 1,2,4-triazoles.

| Intermediate from Ethyl 2-bromo-5-methoxybenzoate | Key Reagents | Product |

| 2-bromo-5-methoxybenzohydrazide | 1. CS2, KOH; 2. Hydrazine hydrate | 3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione |

Derivatization towards other Nitrogen-Containing Heterocycles

The versatility of Ethyl 2-bromo-5-methoxybenzoate extends to the synthesis of other significant nitrogen-containing heterocycles, such as pyrimidines and quinazolinones.

For the synthesis of pyrimidine (B1678525) derivatives , a common strategy involves the use of a β-ketonitrile intermediate. While not directly synthesized from Ethyl 2-bromo-5-methoxybenzoate in a single step, its derivatives can be employed. For instance, a related benzoylacetonitrile (B15868) can undergo condensation with amidines to yield pyrimidines. researchgate.net The general principle involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine, leading to the formation of the pyrimidine ring. nih.govorientjchem.org

Quinazolinone derivatives can be accessed from 2-aminobenzamides, which can be conceptually derived from 2-bromo-5-methoxybenzoic acid (the hydrolyzed form of the starting ester) via a nitration, reduction, and amidation sequence. These 2-aminobenzamides can then undergo condensation with aldehydes or alcohols to furnish quinazolinones. researchgate.nettandfonline.com Modern synthetic methods often employ transition metal catalysts, such as copper or ruthenium, to facilitate these cyclization reactions under milder conditions. researchgate.netacs.org

Preparation of Isoindolinone Derivatives

Isoindolinones are a class of fused γ-lactams that are present in several natural products and pharmacologically active molecules. The synthesis of isoindolinone derivatives can be achieved from 2-bromobenzoic acids, which are readily obtained by the hydrolysis of Ethyl 2-bromo-5-methoxybenzoate.

A common synthetic route involves the amidation of the 2-bromobenzoic acid followed by an intramolecular cyclization. For example, the reaction of 2-bromobenzoic acid with an appropriate amine yields the corresponding 2-bromobenzamide. This intermediate can then undergo an intramolecular C-N bond formation, often catalyzed by a transition metal such as cobalt or copper, to afford the isoindolinone ring system. mdpi.comorganic-chemistry.org This cyclization can also be achieved under radical conditions or via other modern synthetic methodologies. organic-chemistry.org

| Precursor from Ethyl 2-bromo-5-methoxybenzoate | Key Reaction Steps | Product Class |

| 2-bromo-5-methoxybenzoic acid | 1. Amidation; 2. Intramolecular Cyclization | Isoindolinone Derivatives |

Assembly of Polycyclic Aromatic and Fused Ring Structures

Beyond the synthesis of monocyclic heterocycles, Ethyl 2-bromo-5-methoxybenzoate is also a valuable precursor for the construction of more complex polycyclic and fused ring systems, which are of interest in materials science and as scaffolds for drug discovery.

Synthesis of Dibenzo[b,f]thiepinone Analogues

Dibenzo[b,f]thiepinones are a class of sulfur-containing tricyclic compounds. The synthesis of analogues of these structures can be envisioned starting from 2-bromo-5-methoxybenzoic acid. A key step in the assembly of the dibenzo[b,f]thiepinone core is the Ullmann condensation. researchgate.net

In a plausible synthetic sequence, 2-bromo-5-methoxybenzoic acid could be coupled with a substituted 2-mercaptophenol (B73258) derivative in the presence of a copper catalyst. This intermolecular C-S bond formation would be followed by an intramolecular acylation (Friedel-Crafts type reaction) to close the central seven-membered thiepinone ring. The specific substitution pattern of the final product would be determined by the nature of the starting substituted mercaptophenol.

Intramolecular Cyclization Reactions for Polycyclic Frameworks (e.g., Phenanthrene (B1679779) Synthesis)

The synthesis of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrenes, often relies on the strategic formation of multiple rings. Ethyl 2-bromo-5-methoxybenzoate can serve as a key starting material for such transformations. Although direct intramolecular cyclization is not feasible, it can be elaborated into a suitable precursor for cyclization through an initial intermolecular cross-coupling reaction.

A plausible and widely used strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling, to introduce a vinyl or aryl substituent ortho to the bromine. For instance, a Suzuki coupling with a vinylboronic acid derivative would yield a substituted styrene (B11656). This intermediate can then undergo an intramolecular Heck reaction, where the aryl bromide moiety reacts with the newly introduced vinyl group, facilitated by a palladium catalyst, to form the fused ring system characteristic of phenanthrene.

Another established method is the palladium-catalyzed benzannulation with o-bromobenzyl alcohols, which allows for the construction of phenanthrene skeletons through sequential carbon-carbon bond formations. wikipedia.org While not a direct intramolecular cyclization of the starting ester, this highlights the utility of bromo-aromatic compounds in building phenanthrene cores. The general approach for synthesizing phenanthrenes from brominated precursors is well-documented, with various methods available to the synthetic chemist. wikipedia.orgnih.gov

Table 1: Potential Reaction Sequence for Phenanthrene Synthesis

| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |

| 1 | Suzuki Coupling | Ethyl 2-bromo-5-methoxybenzoate, (2-vinylphenyl)boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Ethyl 5-methoxy-2-(2-vinylphenyl)benzoate |

| 2 | Intramolecular Heck Cyclization | Ethyl 5-methoxy-2-(2-vinylphenyl)benzoate | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tol)₃), Base | Substituted Phenanthrene derivative |

Intermediates for Biologically Relevant Scaffolds

The structural motifs present in Ethyl 2-bromo-5-methoxybenzoate make it an ideal precursor for various classes of biologically active molecules.

Synthesis of Urolithin Derivatives

Urolithins are a class of dibenzopyran-6-one derivatives produced by human gut microflora from dietary ellagitannins. wikipedia.org They have garnered significant interest due to their potential antioxidant, anti-inflammatory, and anticancer activities. wikipedia.orgnih.gov The synthesis of urolithin scaffolds and their derivatives can be efficiently achieved using building blocks like Ethyl 2-bromo-5-methoxybenzoate.

The core reaction often involves an Ullmann condensation, a copper-catalyzed coupling between an aryl halide and a phenol (B47542). wikipedia.org In this context, 2-bromo-5-methoxybenzoic acid (obtainable from the hydrolysis of Ethyl 2-bromo-5-methoxybenzoate) is coupled with a substituted phenol, such as resorcinol, to construct the diaryl ether linkage that is central to the urolithin framework. Subsequent intramolecular acylation or cyclization leads to the formation of the characteristic lactone ring of the dibenzopyran-6-one core. The methoxy (B1213986) group can be retained to produce methoxylated urolithin analogs or can be demethylated at a later stage to yield the natural hydroxylated urolithins. wikipedia.org

Precursors for Anthraquinone-Based Compounds

Anthraquinones are a large class of aromatic compounds based on the 9,10-anthracenedione framework. Many natural products and synthetic drugs with significant antitumor activity feature this scaffold. A patent for the synthesis of 2-bromo-5-methoxybenzoic acid notes that its downstream product, urolithin A, can serve as a raw material for anthraquinone-based drugs. researchgate.net This establishes Ethyl 2-bromo-5-methoxybenzoate as a relevant starting material in this field.

The synthesis of the anthraquinone (B42736) core typically involves a Friedel-Crafts acylation followed by an intramolecular cyclization. For example, a derivative of Ethyl 2-bromo-5-methoxybenzoate could be reacted with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like AlCl₃. This would form a 2-benzoylbenzoic acid intermediate, which can then be induced to cyclize under strong acid conditions to form the tricyclic anthraquinone system. chemistryviews.org Alternatively, Diels-Alder reactions between a suitably substituted diene and a naphthoquinone derivative represent another powerful strategy for constructing the anthraquinone skeleton. nih.gov

Routes to Substituted Aminobenzacridines

Aminobenzacridines are heterocyclic compounds known for their DNA-intercalating properties and have been investigated as potential anticancer and antiparasitic agents. The synthesis of these complex scaffolds can be envisioned starting from Ethyl 2-bromo-5-methoxybenzoate through a multi-step sequence.

A key step is the formation of a diarylamine intermediate. This is commonly achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, where the aryl bromide of Ethyl 2-bromo-5-methoxybenzoate is coupled with an appropriate aminobenzene derivative. wikipedia.orgnih.govresearchgate.netacsgcipr.org Alternatively, the copper-catalyzed Ullmann condensation can also be employed for this C-N bond formation. wikipedia.org

Once the N-aryl anthranilic acid ester intermediate is formed, the next step is an intramolecular cyclization to construct the acridine (B1665455) core. This is often accomplished by heating in the presence of a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, in a reaction known as the Ullmann acridine synthesis or a related cyclization. scribd.com This sequence provides access to the benzacridine framework, which can be further functionalized.

Table 2: General Route to Substituted Aminobenzacridines

| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | Ethyl 2-bromo-5-methoxybenzoate, Substituted Aniline | Pd catalyst, Ligand, Base (e.g., NaOt-Bu) | Diarylaminobenzoate Intermediate |

| 2 | Intramolecular Cyclization/Dehydration | Diarylaminobenzoate Intermediate | Polyphosphoric Acid (PPA) or H₂SO₄, Heat | Substituted Benzacridone |

| 3 | Reduction/Further Modification | Substituted Benzacridone | e.g., Zn/HCl | Substituted Aminobenzacridine |

Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Ethyl 2-bromo-5-methoxybenzoate is an excellent scaffold for generating compound libraries for SAR studies due to its multiple points for diversification.

By systematically modifying each part of the molecule, researchers can probe the key interactions between the target molecule (e.g., a urolithin or aminobenzacridine derivative) and its biological target.

Modification at the Bromine Position (C2): The bromine atom is the primary site for introducing diversity. It can be replaced with a wide array of substituents using cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to explore the effect of different aryl, alkyl, or amino groups on activity.

Modification of the Ester Group (C1): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters. This allows for tuning properties like solubility, hydrogen bonding capacity, and metabolic stability.

Modification of the Methoxy Group (C5): The methoxy group can be cleaved to reveal a phenol, which can then be alkylated to produce a library of different ethers. The electronic and steric properties of this substituent can be finely tuned to optimize binding affinity.

For instance, in the development of urolithin derivatives as anti-inflammatory agents or tyrosinase inhibitors, SAR studies have shown that the number and position of hydroxyl groups are critical for activity. wikipedia.orgmdpi.com By starting with Ethyl 2-bromo-5-methoxybenzoate and its isomers, chemists can systematically synthesize a range of analogs to map these relationships and identify more potent and selective compounds.

Mechanistic Investigations and Theoretical Studies on Ethyl 2 Bromo 5 Methoxybenzoate Transformations

Elucidation of Reaction Mechanisms

The transformation of Ethyl 2-bromo-5-methoxybenzoate can proceed through several distinct mechanistic pathways, each influenced by the specific reagents and conditions employed.

Detailed Mechanistic Pathways of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general mechanism for these reactions involving an aryl halide like Ethyl 2-bromo-5-methoxybenzoate typically follows a catalytic cycle. nih.govyoutube.com

The widely accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, involves three key steps:

Oxidative Addition: The active Palladium(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of Ethyl 2-bromo-5-methoxybenzoate. This step forms a square planar Palladium(II) intermediate. The reactivity of the aryl halide in this step is crucial and is influenced by the electronic properties of the substituents on the aromatic ring.

Transmetalation (for Suzuki, Negishi, etc.) or Carbopalladation (for Heck):

In the Suzuki-Miyaura coupling , a boronic acid or its corresponding boronate ester, in the presence of a base, undergoes transmetalation with the arylpalladium(II) halide intermediate. nih.gov The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center and displacing the halide.

In the Heck reaction , an alkene coordinates to the arylpalladium(II) complex. This is followed by migratory insertion of the alkene into the palladium-aryl bond, a process known as carbopalladation. nih.govnih.gov

In the Sonogashira coupling , a terminal alkyne, often in the presence of a copper(I) co-catalyst, reacts with the arylpalladium(II) intermediate. The copper acetylide, formed in a separate cycle, undergoes transmetalation with the palladium complex. chemistryviews.org

Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the final product. This process regenerates the Palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

The efficiency and selectivity of these cross-coupling reactions are highly dependent on factors such as the choice of palladium catalyst, ligands, base, and solvent. For instance, in the synthesis of biaryl compounds via Suzuki-Miyaura coupling, the choice of base can significantly influence the reaction outcome. acs.org

Radical Reaction Mechanism Elucidation

While ionic pathways are common, Ethyl 2-bromo-5-methoxybenzoate can also participate in radical reactions. The carbon-bromine bond can undergo homolytic cleavage under specific conditions, such as photolysis or in the presence of radical initiators, to generate an aryl radical. nih.goviu.edu This highly reactive intermediate can then participate in various transformations.

One notable radical reaction is intramolecular cyclization . If the molecule contains a suitably positioned unsaturated moiety, the initially formed aryl radical can add to this group, leading to the formation of a new ring system. For example, alkyl radicals generated from related aryl propanols have been shown to undergo intramolecular ipso-substitution of a methoxy (B1213986) group. nih.gov

Another important radical pathway is reductive dehalogenation , where the aryl radical abstracts a hydrogen atom from a donor molecule, resulting in the formation of ethyl 5-methoxybenzoate. mdpi.com The mechanism of such reactions can be complex and may involve electron donor-acceptor (EDA) complexes. iu.edu

The table below summarizes some conditions that can promote radical reactions of aryl bromides.

| Reaction Type | Conditions | Mechanistic Feature |

| Photochemical Dehalogenation | UV light, hydrogen donor | Homolytic cleavage of the C-Br bond. nih.gov |

| Radical-Initiated Cyclization | Radical initiator (e.g., AIBN), tin hydride | Formation of an aryl radical followed by intramolecular addition. nih.gov |

| Reductive Dehalogenation | Visible light, photosensitizer, hydrogen atom source | Generation of an aryl radical anion intermediate. iu.edumdpi.com |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the bromine atom with a nucleophile. For SNAr to occur readily, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. In Ethyl 2-bromo-5-methoxybenzoate, the methoxy group is electron-donating, and the ester group is moderately electron-withdrawing, making it generally less reactive towards traditional SNAr compared to substrates with nitro groups. nih.gov

However, under certain conditions, particularly with strong nucleophiles or through metal-catalyzed processes, nucleophilic substitution can be achieved. The classical SNAr mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex . nih.gov

In some instances, particularly with ortho-alkoxy-substituted aromatic esters, the reaction with Grignard reagents can proceed via a direct displacement mechanism. Computational studies on similar systems have suggested that the formation of a magnesium chelate with the alkoxy and carbonyl groups can facilitate the nucleophilic attack. nih.gov The presence of a methoxy or halo substituent at the meta-position relative to an ester can accelerate the SNAr reaction. rsc.org

Computational Chemistry Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the mechanistic details and predicting the reactivity of organic molecules like Ethyl 2-bromo-5-methoxybenzoate.

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity

DFT calculations allow for the determination of the geometries and energies of reactants, transition states, and products along a reaction pathway. This information is crucial for understanding reaction mechanisms and predicting reactivity and selectivity. For instance, DFT studies on the Suzuki-Miyaura reaction have helped to elucidate the role of the base and the nature of the transition states in the transmetalation step. nih.gov

In the context of cross-coupling reactions of aryl halides, DFT can be used to calculate the activation energy barriers for the key steps of the catalytic cycle. Lower activation barriers generally correspond to faster reaction rates. These calculations can help in the rational design of more efficient catalysts and the optimization of reaction conditions. csic.esambeed.com

Computational studies on the radical cyclization of aryl propiolates have demonstrated that the reaction can proceed via two different pathways, electrophilic aromatic substitution (EAS) and homolytic aromatic substitution (HAS), depending on the reaction conditions. DFT calculations revealed that radicals are responsible for ipso-cyclization, while cations lead to ortho-cyclization. rsc.org

Analysis of Electronic Effects and Charge Distribution on Aromatic Reactivity

The substituents on the benzene (B151609) ring of Ethyl 2-bromo-5-methoxybenzoate—the bromo, methoxy, and ethyl ester groups—exert significant electronic effects that govern its reactivity. The methoxy group at the meta position is primarily an electron-donating group through resonance (+M effect) and an electron-withdrawing group through induction (-I effect). The ethyl ester group is an electron-withdrawing group (-M and -I effects). The bromine atom is deactivating due to its strong -I effect but is ortho, para-directing due to its +M effect. iu.edu

DFT calculations can provide a quantitative measure of these electronic effects by mapping the electrostatic potential and calculating the charge distribution on the aromatic ring. researchgate.net An electron-rich aromatic ring is more susceptible to electrophilic attack, while an electron-poor ring is more reactive towards nucleophiles. mdpi.com

The calculated charge distribution can help predict the regioselectivity of reactions. For example, in electrophilic aromatic substitution, the positions with the highest negative charge density are the most likely sites of attack. Conversely, in nucleophilic aromatic substitution, the carbon atom with the most positive charge (the one attached to the bromine) is the primary site of attack.

The following table presents a qualitative summary of the electronic effects of the substituents in Ethyl 2-bromo-5-methoxybenzoate.

| Substituent | Position | Inductive Effect (-I/+I) | Mesomeric Effect (-M/+M) | Overall Effect on Reactivity |

| Bromo | 2 | -I (strong) | +M (weak) | Deactivating |

| Methoxy | 5 | -I (weak) | +M (strong) | Activating |

| Ethyl Ester | 1 | -I | -M | Deactivating |

Transition State Modeling and Energy Profile Determination

The elucidation of reaction mechanisms for transformations involving ethyl 2-bromo-5-methoxybenzoate heavily relies on computational chemistry, particularly through transition state modeling and the determination of reaction energy profiles. These theoretical approaches provide invaluable insights into the feasibility of proposed reaction pathways, the structures of transient intermediates, and the factors governing reaction rates and selectivity. The primary reactions of interest for a molecule like ethyl 2-bromo-5-methoxybenzoate, an aryl halide, include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Theoretical investigations, predominantly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This involves locating the stable minima corresponding to reactants, intermediates, and products, as well as the high-energy saddle points that represent the transition states connecting them. The energy difference between the reactants and the highest-energy transition state determines the activation energy, a critical factor in reaction kinetics.

Nucleophilic Aromatic Substitution (SNAr) Pathways

For ethyl 2-bromo-5-methoxybenzoate, SNAr reactions represent a significant class of transformations. The mechanism of these reactions can be either a classical two-step process involving a Meisenheimer complex or a concerted process. researchgate.netnih.gov

In the classical stepwise mechanism, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is not aromatic. The subsequent step involves the departure of the bromide leaving group to restore aromaticity. Computational modeling can determine the energy barriers for both the formation of the Meisenheimer complex and its subsequent collapse to form the product. For many SNAr reactions, the formation of this intermediate is the rate-determining step. masterorganicchemistry.com

Alternatively, a concerted SNAr mechanism involves the simultaneous formation of the new bond with the nucleophile and the breaking of the carbon-bromine bond, proceeding through a single transition state without a stable intermediate. researchgate.netacs.org DFT calculations are crucial for distinguishing between these pathways. For instance, studies on similar bromo-substituted aromatic compounds have shown that the nature of the nucleophile, the solvent, and the other substituents on the aromatic ring can influence whether the mechanism is stepwise or concerted. researchgate.net Electron-donating groups, like the methoxy group in ethyl 2-bromo-5-methoxybenzoate, can affect the stability of the transition state and any potential intermediates.

Computational studies on the reaction of phenolate (B1203915) ions with substituted triazines have demonstrated the power of DFT in revealing concerted SNAr mechanisms. acs.org The calculated transition states in these systems show a "Meisenheimer-like" geometry, where the incoming nucleophile and the leaving group are both partially bonded to the aromatic carbon. nih.gov The calculated free energy of activation (ΔG‡) for such processes typically falls in a range that is accessible under reasonable reaction conditions. nih.gov

Below is a representative table illustrating how computational data for a hypothetical SNAr reaction of a substituted bromobenzene (B47551) might be presented.

| Reaction Step | Structure | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Substituted Bromobenzene + Nucleophile | 0.0 |

| Transition State 1 | [TS for Meisenheimer complex formation] | +22.5 |

| Intermediate | Meisenheimer Complex | +15.8 |

| Transition State 2 | [TS for leaving group departure] | +18.2 |

| Products | Substituted Product + Bromide | -10.4 |

This table is illustrative and provides hypothetical energy values for a classical two-step SNAr reaction.

Energy Profiles of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds with aryl halides like ethyl 2-bromo-5-methoxybenzoate. The catalytic cycle for these reactions is complex and has been extensively studied using computational methods. libretexts.orgmdpi.com The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (ethyl 2-bromo-5-methoxybenzoate) to a Pd(0) complex. This is often the rate-determining step. Computational modeling of this step involves locating the transition state for the insertion of the palladium atom into the carbon-bromine bond. The energy barrier for this step is influenced by the electron density on the aromatic ring and the nature of the phosphine (B1218219) ligands on the palladium catalyst. libretexts.org

Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. Modeling this step requires considering the coordination of the organoboron species and the subsequent transfer of the organic group to the palladium center, displacing the halide. The role of the base in activating the organoboron compound is a critical aspect of the computational model.

Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst. The transition state for this step involves the two organic groups coupled to the palladium coming into close proximity before forming the new bond.

The energy profile of the entire catalytic cycle can be mapped computationally, providing a detailed picture of the relative energies of all intermediates and transition states. An illustrative energy profile for a Suzuki-Miyaura coupling reaction is presented below.

| Catalytic Cycle Stage | Key Species/Intermediate | Relative Free Energy (kcal/mol) |

| Catalyst Resting State | Pd(0)L₂ | 0.0 |

| Oxidative Addition TS | [Ar-X-Pd(0)L₂]‡ | +18.9 |

| Oxidative Addition Product | [Ar-Pd(II)(X)L₂] | +5.2 |

| Transmetalation TS | [Ar-Pd(II)(R)L₂]‡ | +15.7 |

| Reductive Elimination TS | [Ar-R-Pd(II)L₂]‡ | +12.3 |

| Product Complex | [Product-Pd(0)L₂] | -25.0 |

This table provides a hypothetical energy profile for a Suzuki-Miyaura cross-coupling reaction, highlighting the key energetic hurdles.

Future Research Directions and Emerging Trends

Development of Greener and More Efficient Synthetic Routes

The traditional synthesis of Ethyl 2-bromo-5-methoxybenzoate typically involves the esterification of its corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. The synthesis of this acid often relies on classical bromination and oxidation reactions, which can involve harsh reagents and generate significant waste. google.comchemicalbook.comresearchgate.netgoogle.com Future research is increasingly focused on developing more environmentally benign and efficient synthetic pathways.

Emerging trends in this area include the adoption of microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction times and improve yields in esterification and other organic transformations. nih.govchemicalbook.combeilstein-journals.orgresearchgate.net The application of microwave technology to the esterification of 2-bromo-5-methoxybenzoic acid could offer a more energy-efficient and rapid production method compared to conventional heating.

Furthermore, the development of greener brominating agents and catalysts for the synthesis of the precursor acid is a key research focus. This includes exploring the use of solid-supported reagents or catalytic systems that can be easily recovered and reused, thereby reducing waste and environmental impact. researchgate.net

| Synthesis Method | Potential Advantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. |

| Flow Chemistry | Enhanced safety, improved scalability, better process control. |

| Greener Catalysis | Reduced waste, catalyst recyclability, milder reaction conditions. |

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom on the aromatic ring of Ethyl 2-bromo-5-methoxybenzoate is a prime site for post-synthesis modification through various cross-coupling reactions. Future research is geared towards exploring and optimizing novel catalytic systems to enhance the efficiency and scope of these transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to Ethyl 2-bromo-5-methoxybenzoate is an active area of investigation. This includes well-established methods such as:

Suzuki-Miyaura coupling: for the formation of carbon-carbon bonds with boronic acids. beilstein-journals.org

Sonogashira coupling: for the creation of carbon-carbon bonds with terminal alkynes. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.govresearchgate.netsigmaaldrich.comresearchgate.net

Heck coupling: for the reaction with alkenes. organic-chemistry.orgrug.nl

Buchwald-Hartwig amination: for the formation of carbon-nitrogen bonds with amines. researchgate.netthieme-connect.com

Emerging trends in this field involve the development of more active and robust palladium catalysts, including those based on N-heterocyclic carbene (NHC) ligands or phosphine (B1218219) ligands with tailored steric and electronic properties. These advanced catalysts can often operate at lower loadings and under milder conditions, expanding the substrate scope and functional group tolerance.

Beyond palladium, there is growing interest in utilizing more abundant and less expensive first-row transition metals , such as copper, as catalysts for the functionalization of aryl halides. Copper-catalyzed cross-coupling reactions represent a more sustainable alternative to their palladium-catalyzed counterparts and are a key direction for future research.

Expansion of Applications in Materials Science and Medicinal Chemistry Scaffolds

The functional group array of Ethyl 2-bromo-5-methoxybenzoate makes it an attractive scaffold for the synthesis of a wide range of functional molecules with potential applications in both materials science and medicinal chemistry.

In materials science , there is an emerging trend in the use of functionalized benzoic acid derivatives as organic linkers for the construction of metal-organic frameworks (MOFs) . rsc.orgresearchgate.netresearchgate.netrsc.org These porous crystalline materials have applications in gas storage, separation, and catalysis. The bromo and methoxy (B1213986) substituents on the benzoic acid core can be further functionalized to tune the properties of the resulting MOF, such as its porosity, stability, and catalytic activity. Specifically, the development of luminescent MOFs using tailored organic linkers is a vibrant area of research, and derivatives of Ethyl 2-bromo-5-methoxybenzoate could serve as valuable precursors for such linkers. organic-chemistry.org

In the field of medicinal chemistry , Ethyl 2-bromo-5-methoxybenzoate is a valuable starting material for the synthesis of bioactive compounds. For instance, its precursor, 2-bromo-5-methoxybenzoic acid, is a key intermediate in the synthesis of Urolithin A, a natural metabolite with potential anti-aging and anti-inflammatory properties. google.com Research is ongoing to synthesize and evaluate novel derivatives of Ethyl 2-bromo-5-methoxybenzoate for a variety of therapeutic targets. This includes the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The bromine atom can be readily displaced or used in coupling reactions to introduce diverse functionalities, leading to the generation of libraries of new chemical entities for drug discovery programs. nih.gov

| Application Area | Emerging Trends |

| Materials Science | Development of functional Metal-Organic Frameworks (MOFs) with tailored properties. |

| Medicinal Chemistry | Synthesis of novel bioactive scaffolds and heterocyclic compounds for drug discovery. |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

To fully exploit the synthetic potential of Ethyl 2-bromo-5-methoxybenzoate, a deep understanding of its structure, reactivity, and reaction mechanisms is crucial. Advanced spectroscopic and computational methods are increasingly being employed to gain these insights.

Spectroscopic techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS) are fundamental for the characterization of Ethyl 2-bromo-5-methoxybenzoate and its reaction products. chemicalbook.comchemicalbook.comnih.govyoutube.comchemicalbook.com While basic spectral data is available from commercial suppliers, future research will likely involve more in-depth spectroscopic studies, including two-dimensional NMR techniques, to unambiguously assign all signals and to study the conformational properties of the molecule and its derivatives.

Computational chemistry , particularly Density Functional Theory (DFT), is becoming an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules. nih.govrsc.orgnih.gov DFT calculations can be used to:

Model the transition states of reactions involving Ethyl 2-bromo-5-methoxybenzoate to understand the factors controlling regioselectivity and stereoselectivity.

Calculate properties such as bond dissociation energies, which can provide insights into the reactivity of the C-Br bond in various chemical transformations. ucsb.eduresearchgate.netnih.gov

Predict spectroscopic properties, which can aid in the interpretation of experimental data.

The synergy between advanced spectroscopic analysis and computational modeling will be instrumental in guiding the rational design of new synthetic routes and applications for Ethyl 2-bromo-5-methoxybenzoate.

| Technique | Application in Research |

| High-Resolution NMR | Detailed structural elucidation and conformational analysis. |

| Mass Spectrometry | Accurate mass determination and fragmentation analysis. |

| Density Functional Theory (DFT) | Mechanistic elucidation, reactivity prediction, and calculation of molecular properties. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.